molecular formula C6H5N3S B046963 Imidazo[1,2-a]pyrazine-5-thiol CAS No. 112266-79-2

Imidazo[1,2-a]pyrazine-5-thiol

Cat. No. B046963
M. Wt: 151.19 g/mol
InChI Key: KSGQGAYVAXWNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]pyrazine-5-thiol is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a sulfur-containing compound that is structurally similar to purines and pyrimidines, which are essential components of DNA and RNA. The synthesis of imidazo[1,2-a]pyrazine-5-thiol has been extensively studied, and various methods have been developed to produce this compound.

Scientific Research Applications

Imidazo[1,2-a]pyrazine-5-thiol has been studied extensively in medicinal chemistry due to its potential applications as a scaffold for drug development. It has been shown to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The compound has been used as a starting material for the synthesis of various derivatives, which have been evaluated for their biological activities. Imidazo[1,2-a]pyrazine-5-thiol and its derivatives have also been studied as potential inhibitors of various enzymes, including kinases and proteases.

Mechanism Of Action

The mechanism of action of imidazo[1,2-a]pyrazine-5-thiol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of several kinases, including AKT, JAK2, and EGFR, which are involved in cell proliferation and survival. Imidazo[1,2-a]pyrazine-5-thiol has also been shown to inhibit the activity of proteases, such as cathepsin B and L, which are involved in tumor invasion and metastasis.

Biochemical And Physiological Effects

Imidazo[1,2-a]pyrazine-5-thiol and its derivatives have been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the production of pro-inflammatory cytokines. Imidazo[1,2-a]pyrazine-5-thiol has also been shown to exhibit antibacterial and antifungal activities.

Advantages And Limitations For Lab Experiments

One of the main advantages of imidazo[1,2-a]pyrazine-5-thiol is its potential as a scaffold for drug development. The compound and its derivatives have been shown to exhibit various pharmacological activities, making them promising candidates for the development of new drugs. However, one of the limitations of imidazo[1,2-a]pyrazine-5-thiol is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on imidazo[1,2-a]pyrazine-5-thiol. One area of interest is the development of more efficient and scalable synthesis methods for the compound and its derivatives. Another area of interest is the evaluation of the compound and its derivatives in preclinical and clinical studies for various diseases, including cancer and inflammatory disorders. Additionally, the identification of new targets and mechanisms of action for imidazo[1,2-a]pyrazine-5-thiol and its derivatives could lead to the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of imidazo[1,2-a]pyrazine-5-thiol involves the reaction of 2-aminopyrazine with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with an appropriate electrophile to produce the final product. Several modifications to this method have been developed, including the use of different bases and electrophiles, to optimize the yield and purity of the compound.

properties

CAS RN

112266-79-2

Product Name

Imidazo[1,2-a]pyrazine-5-thiol

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

1H-imidazo[1,2-a]pyrazine-5-thione

InChI

InChI=1S/C6H5N3S/c10-6-4-7-3-5-8-1-2-9(5)6/h1-4,8H

InChI Key

KSGQGAYVAXWNPG-UHFFFAOYSA-N

SMILES

C1=CN2C(=CN=CC2=S)N1

Canonical SMILES

C1=CN2C(=CN=CC2=S)N1

synonyms

Imidazo[1,2-a]pyrazine-5-thiol

Origin of Product

United States

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